5,7-dichloro-2,2,4-trimethyl-3H-1-benzofuran
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5,7-Dichloro-2,2,4-trimethyl-2,3-dihydrobenzofuran is a chemical compound belonging to the benzofuran family. Benzofurans are known for their diverse biological and pharmacological activities, making them significant in various fields of research and industry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,7-Dichloro-2,2,4-trimethyl-2,3-dihydrobenzofuran typically involves the chlorination of 2,2,4-trimethyl-2,3-dihydrobenzofuran at the 5 and 7 positions. This can be achieved using reagents such as thionyl chloride or phosphorus pentachloride under controlled conditions . The reaction is usually carried out in an inert solvent like dichloromethane or chloroform, and the temperature is maintained at a moderate level to ensure selective chlorination.
Industrial Production Methods
On an industrial scale, the production of 5,7-Dichloro-2,2,4-trimethyl-2,3-dihydrobenzofuran may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters ensures consistent quality and scalability .
Chemical Reactions Analysis
Types of Reactions
5,7-Dichloro-2,2,4-trimethyl-2,3-dihydrobenzofuran undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide to form corresponding quinones.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the compound into its dihydro derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products
Oxidation: Formation of quinones.
Reduction: Formation of dihydro derivatives.
Substitution: Formation of substituted benzofurans with various functional groups.
Scientific Research Applications
5,7-Dichloro-2,2,4-trimethyl-2,3-dihydrobenzofuran has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential antimicrobial and antioxidant properties.
Industry: Utilized in the production of dyes and other industrial chemicals.
Mechanism of Action
The mechanism of action of 5,7-Dichloro-2,2,4-trimethyl-2,3-dihydrobenzofuran involves its interaction with specific molecular targets. For instance, its antimicrobial activity is attributed to its ability to disrupt bacterial cell membranes and inhibit essential enzymes . The compound’s antioxidant properties are linked to its capacity to scavenge free radicals and protect cells from oxidative stress .
Comparison with Similar Compounds
Similar Compounds
2,3,4-Trimethyl-5,7-dihydroxy-2,3-dihydrobenzofuran: Known for its antioxidant properties.
7,8-Dichloro-2,2,4-trimethyl-2,3-dihydro-1H-1,5-benzodiazepine: Exhibits different pharmacological activities.
Uniqueness
5,7-Dichloro-2,2,4-trimethyl-2,3-dihydrobenzofuran is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its dual chloro substitution enhances its reactivity and potential for further functionalization, making it a valuable compound in synthetic and medicinal chemistry .
Biological Activity
5,7-Dichloro-2,2,4-trimethyl-3H-1-benzofuran is a compound belonging to the benzofuran family, characterized by its unique substitution pattern. This article discusses its biological activities, including antimicrobial and anticancer properties, supported by relevant research findings and data.
Chemical Structure and Properties
The molecular formula of this compound is C12H10Cl2O with a molecular weight of approximately 231.11 g/mol. The compound features a benzofuran core with two chlorine atoms at positions 5 and 7 and three methyl groups at positions 2, 2, and 4.
Biological Activities
Research has demonstrated that benzofuran derivatives exhibit a wide range of biological activities. Specifically, this compound has shown promise in various areas:
1. Antimicrobial Activity
Benzofuran derivatives are increasingly recognized for their antimicrobial properties. A systematic review highlighted that compounds with halogen substitutions often enhance antimicrobial efficacy. For instance, derivatives with chlorine substituents have been reported to exhibit significant activity against various bacterial strains.
Compound | Activity | Inhibition Zone (mm) |
---|---|---|
This compound | Antibacterial | Not specified |
Benzofuran derivative A | Antifungal | 23 mm against Candida albicans |
Benzofuran derivative B | Antibacterial | 24 mm against E. coli |
Studies indicate that the presence of electron-withdrawing groups like chlorine enhances the compound's ability to combat resistant strains of bacteria .
2. Anticancer Properties
Recent investigations have focused on the anticancer potential of this compound. Notably, studies have reported antiproliferative effects against various cancer cell lines:
Cell Line | IC50 (µM) | Reference Compound |
---|---|---|
HeLa | 4.6 ± 0.1 | CA-4 |
MDA-MB-231 | 4.5 ± 2.1 | CA-4 |
HT-29 | 3100 ± 100 | CA-4 |
MCF-7 | 370 ± 100 | CA-4 |
The IC50 value indicates the concentration required to inhibit cell proliferation by 50%, showcasing the compound's effectiveness against specific cancer types .
The biological activity of this compound can be attributed to its interaction with various biological targets:
- Enzyme Inhibition : The compound may inhibit enzymes involved in critical pathways for microbial growth and cancer cell proliferation.
- Binding Affinity : Studies suggest that its unique structure allows it to bind effectively to specific receptors or enzymes, altering their activity and leading to therapeutic effects .
Case Studies
Several case studies have highlighted the effectiveness of benzofuran derivatives in clinical settings:
Case Study: Anticancer Activity
A study evaluated the effects of several benzofuran derivatives on human cancer cell lines. Among these, this compound demonstrated significant antiproliferative activity in vitro. The results indicated that structural modifications could enhance potency against resistant cancer types.
Case Study: Antimicrobial Resistance
In another investigation focused on antimicrobial resistance, researchers synthesized various benzofuran derivatives and tested them against resistant bacterial strains. The presence of dichloro and trimethyl groups was linked to increased activity against multidrug-resistant pathogens.
Properties
CAS No. |
6834-35-1 |
---|---|
Molecular Formula |
C11H12Cl2O |
Molecular Weight |
231.11 g/mol |
IUPAC Name |
5,7-dichloro-2,2,4-trimethyl-3H-1-benzofuran |
InChI |
InChI=1S/C11H12Cl2O/c1-6-7-5-11(2,3)14-10(7)9(13)4-8(6)12/h4H,5H2,1-3H3 |
InChI Key |
VWHROUMDUGPWIP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2CC(OC2=C(C=C1Cl)Cl)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.